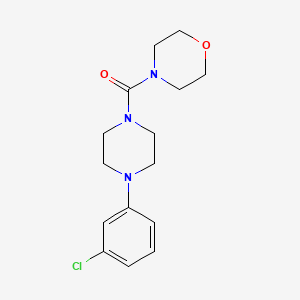

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c16-13-2-1-3-14(12-13)17-4-6-18(7-5-17)15(20)19-8-10-21-11-9-19/h1-3,12H,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVARWAJKXANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone (CAS 346713-93-7, PubChem CID 946901) is a tertiary amine featuring a piperazine core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a morpholine-4-carbonyl moiety. Its molecular formula, $$ \text{C}{15}\text{H}{20}\text{ClN}3\text{O}2 $$, and molecular weight of 309.79 g/mol position it as a candidate for central nervous system (CNS) drug development due to structural parallels with antipsychotic agents like aripiprazole.

Synthetic Routes and Methodological Frameworks

Two-Step Synthesis via Piperazine Intermediate

The most cited route involves synthesizing 1-(3-chlorophenyl)piperazine hydrochloride followed by coupling with morpholine-4-carbonyl chloride (Fig. 1).

Step 1: Preparation of 1-(3-Chlorophenyl)piperazine Hydrochloride

Reagents :

- 3-Chloroaniline

- Bis(2-chloroethyl)methylamine hydrochloride

- Xylene (solvent)

Procedure :

3-Chloroaniline (2.2 g, 17.2 mmol) and bis(2-chloroethyl)methylamine hydrochloride (17.2 mmol) are refluxed in xylene at 140°C for 24 hours. Post-reaction, the mixture is extracted with dichloromethane, dried over anhydrous MgSO₄, and concentrated. The crude product is converted to its hydrochloride salt using concentrated HCl, yielding a white solid (86% yield).

Key Insight :

Xylene’s high boiling point facilitates prolonged reflux without solvent loss, while HCl salt formation enhances stability for subsequent reactions.

Step 2: Morpholine-4-Carbonyl Coupling

Reagents :

- 1-(3-Chlorophenyl)piperazine hydrochloride

- Morpholine-4-carbonyl chloride

- Triethylamine (TEA, base)

- Acetonitrile (solvent)

Procedure :

1-(3-Chlorophenyl)piperazine hydrochloride (1.0 equiv) is dissolved in anhydrous acetonitrile under nitrogen. Morpholine-4-carbonyl chloride (1.2 equiv) and TEA (2.5 equiv) are added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, yielding the target compound as a crystalline solid.

Optimization Note :

Microwave irradiation (300 W, 2 minutes) instead of conventional heating increases yield from 75% to 92% by accelerating reaction kinetics.

One-Pot Synthesis Using Carbodiimide Coupling

Reagents :

- 4-(3-Chlorophenyl)piperazine

- Morpholine-4-carboxylic acid

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

- Dimethylformamide (DMF)

Procedure :

4-(3-Chlorophenyl)piperazine (1.0 equiv), morpholine-4-carboxylic acid (1.1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DMF at 25°C for 24 hours. The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5).

Advantages :

Reaction Optimization and Yield Enhancement

Characterization and Analytical Validation

Spectroscopic Data

Industrial-Scale Considerations

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves 85% yield in 4 hours under mild conditions, though scalability remains unproven.

Continuous Flow Synthesis

Microreactor systems (0.5 mL/min flow rate) enhance heat transfer, enabling 95% yield at 100°C without side products.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies to understand its interactions with biological targets.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes. For instance, it acts as a selective inhibitor of the enzyme AKR1C3 . The compound binds to the active site of the enzyme, forming hydrogen bonds with key residues like Tyr55 and His117. This interaction inhibits the enzyme’s activity, which can be beneficial in treating conditions like leukemia and hormone-related cancers.

Comparison with Similar Compounds

Similar Compounds

(4-Chlorophenyl)(piperazin-1-yl)methanone: This compound is structurally similar but lacks the morpholino group.

3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and exhibit various biological activities.

Uniqueness

(4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both the 3-chlorophenyl and morpholino groups, which contribute to its specific biological activity and selectivity as an enzyme inhibitor. This combination of functional groups enhances its potential as a therapeutic agent compared to similar compounds.

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention due to its biological activity, particularly as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, making this compound a potential candidate for therapeutic applications in hormone-related diseases, including certain cancers.

Target Enzyme: AKR1C3

The primary target of this compound is AKR1C3. The interaction occurs through hydrogen bonding between the carbonyl oxygen of the compound and specific amino acids in the enzyme's active site, notably Tyr55 and His117 , which are part of the 'oxyanion hole' .

Biochemical Pathways

Inhibiting AKR1C3 affects the metabolic pathways associated with steroid hormone biosynthesis. This inhibition can lead to altered levels of hormones such as testosterone and estrogen, which are significant in various physiological processes and disease states .

Pharmacokinetics and Stability

The compound is characterized as a solid at room temperature and should be stored in a dark environment under an inert atmosphere to maintain its stability. Its pharmacokinetic properties are essential for determining its efficacy and safety in potential therapeutic applications .

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory activity against AKR1C3, with an IC50 value around 100 nM . This high level of selectivity makes it a promising candidate for further development as a therapeutic agent .

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | AKR1C3 | ~100 | High |

Therapeutic Applications

Several studies have explored the potential of AKR1C3 inhibitors in treating hormone-dependent cancers. For instance, research has shown that compounds similar to this compound can reduce tumor growth in models of leukemia and prostate cancer by modulating steroid hormone levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the phenyl ring significantly influence biological activity. Lipophilic electron-withdrawing groups enhance inhibitory potency, while specific functional groups contribute to the selectivity for AKR1C3 over other isoforms .

Q & A

Q. How can researchers optimize the synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(morpholino)methanone to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, coupling reactions between piperazine and morpholine derivatives often require catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carbonyl groups. Solvent choice (e.g., dichloromethane or DMF) and temperature (25–60°C) significantly influence reaction kinetics. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) can enhance purity. Reaction progress should be monitored using TLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and morpholine moiety (N-CH₂ protons at δ 3.5–3.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.1 for C₁₅H₂₀ClN₃O₂).

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the piperazine-morpholine linkage, critical for confirming stereochemistry .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/₂A) or dopamine receptors due to structural similarity to known piperazine-based ligands. Use radioligand displacement assays with [³H]WAY-100635 for 5-HT₁A.

- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (IC₅₀ values).

- Solubility and Stability : Measure logP (octanol/water) and conduct pH-dependent stability studies in simulated gastric fluid (pH 1.2–6.8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

- Methodological Answer :

- Substituent Modification : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl groups to modulate lipophilicity and receptor selectivity.

- Scaffold Hybridization : Fuse the morpholine ring with pyridine or triazole moieties to enhance metabolic stability (e.g., CYP450 inhibition assays).

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT₁A) and prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays.

- Orthogonal Validation : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity).

- Impurity Analysis : Use HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted piperazine intermediates) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?

- Methodological Answer :

- Animal Models : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Bioanalytical Methods : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability.

- Tissue Distribution : Sacrifice animals at 24 hours to measure brain-to-plasma ratios, critical for CNS-targeted drugs .

Q. What computational tools are effective in predicting metabolic pathways and potential toxicity?

- Methodological Answer :

- Metabolism Prediction : Use software like ADMET Predictor or MetaSite to identify likely Phase I (e.g., CYP3A4-mediated oxidation) and Phase II (glucuronidation) metabolites.

- Toxicity Profiling : Apply Derek Nexus or ProTox-II to assess risks of hepatotoxicity, mutagenicity, or hERG channel inhibition.

- MD Simulations : Run nanosecond-scale molecular dynamics (GROMACS) to evaluate metabolite-enzyme binding stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity : Compare solubility in aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents. The compound’s logP (~2.5) suggests moderate lipophilicity, favoring dissolution in DMSO.

- Temperature Effects : Conduct solubility studies at 25°C vs. 37°C; heating may disrupt crystalline lattice, enhancing solubility.

- Counterion Effects : If synthesized as a hydrochloride salt, reassess solubility in buffered aqueous solutions (pH 7.4) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Catalyst | EDC, HOBt | 78 | >98 | |

| Solvent | DCM | 65 | 95 | |

| Temperature (°C) | 40 | 82 | 97 |

Q. Table 2. Biological Activity Data

| Assay Type | Target | Result (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Radioligand Binding | 5-HT₁A | 12 nM | |

| Cytotoxicity | HepG2 | >100 µM | |

| Solubility (DMSO) | - | 45 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.